molecular formula C16H18F3N3O4S B2631782 N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2034230-24-3

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2631782
CAS RN: 2034230-24-3
M. Wt: 405.39
InChI Key: KIWSIDKZJRQHFH-UHFFFAOYSA-N
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Description

The compound contains several structural components: a tetrahydro-2H-pyran-2-yl group, a 1H-pyrazol-4-yl group, and a 4-(trifluoromethoxy)benzenesulfonamide group . Tetrahydro-2H-pyran is a heterocyclic compound with oxygen as the heteroatom . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Benzenesulfonamide is an organosulfur compound with the formula C6H5SO2NH2. It is the simplest aromatic sulfonamide .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact methods would depend on the specific reactions used to introduce the tetrahydro-2H-pyran-2-yl, 1H-pyrazol-4-yl, and 4-(trifluoromethoxy)benzenesulfonamide groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydro-2H-pyran-2-yl group would introduce a cyclic structure, the 1H-pyrazol-4-yl group would introduce a nitrogen-containing ring, and the 4-(trifluoromethoxy)benzenesulfonamide group would introduce a benzene ring with a sulfonamide substituent .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The tetrahydro-2H-pyran-2-yl and 1H-pyrazol-4-yl groups could potentially participate in reactions involving the opening of the ring structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group could enhance its solubility in polar solvents .

Scientific Research Applications

  • Synthesis and Characterization in Medicinal Chemistry : A study by Küçükgüzel et al. (2013) focused on synthesizing novel derivatives of this compound and evaluating their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds showed promise in not causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, indicating potential for therapeutic applications (Ş. Küçükgüzel et al., 2013).

  • Crystallographic Studies : A study conducted by Borges et al. (2014) reported the crystal structures of derivatives of this compound, highlighting significant differences in the conformations adopted by these molecules in the solid state. This study was pivotal in understanding the molecular structure for further antileishmania studies (J. C. Borges et al., 2014).

  • Synthesis for Biological Activity : Research by Çetin Bayrak (2021) involved the synthesis of derivatives from reactions of α, β-unsaturated aldehydes with phenylhydrazine hydrate and 4-sulfamoylphenylhydrazine hydrogen chloride. These synthesized compounds were characterized for potential biological activities (Çetin Bayrak, 2021).

  • Antimicrobial Applications : A study by Hassan (2013) synthesized a series of 2-pyrazolines bearing benzenesulfonamide moieties and evaluated their antimicrobial activity. This research contributed to the development of compounds with potential use in treating bacterial and fungal infections (S. Y. Hassan, 2013).

  • Pharmacological Studies : Another study by Szabó et al. (2006) synthesized a pyrazole isostere of valdecoxib, which showed slight anti-inflammatory and analgesic activities. This research highlights the pharmacological potential of these compounds (G. Szabó et al., 2006).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O4S/c17-16(18,19)26-13-4-6-15(7-5-13)27(23,24)21-12-9-20-22(10-12)11-14-3-1-2-8-25-14/h4-7,9-10,14,21H,1-3,8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIWSIDKZJRQHFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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